molecular formula C19H18N2O4S B2631213 11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one CAS No. 326881-76-9

11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one

Cat. No.: B2631213
CAS No.: 326881-76-9
M. Wt: 370.42
InChI Key: XVLWFCCWCKEZIM-UHFFFAOYSA-N
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Description

11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one is a complex organic compound characterized by the presence of a trimethoxyphenyl group, a thia-diazatricyclo structure, and multiple conjugated double bonds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

The compound 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one, also known as 11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one, is part of the Trimethoxyphenyl (TMP) group . TMP compounds have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The interaction of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one with its targets leads to various biochemical changes. For instance, TMP compounds, including this one, have been found to inhibit tubulin polymerization . This inhibition disrupts the formation of microtubules, a key component of the cell’s cytoskeleton, thereby inhibiting cell division and leading to cell death, particularly in rapidly dividing cancer cells .

Biochemical Pathways

The action of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . Additionally, by inhibiting Hsp90, it disrupts the proper folding and function of several client proteins that are crucial for cell growth and survival .

Pharmacokinetics

Like other tmp compounds, it is expected to have good bioavailability due to the presence of the trimethoxyphenyl group, which enhances lipophilicity and cellular uptake .

Result of Action

The molecular and cellular effects of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one’s action include disruption of microtubule dynamics, inhibition of cell division, induction of cell cycle arrest, and ultimately, cell death . These effects are particularly pronounced in cancer cells, which divide rapidly and are thus more sensitive to disruptions in microtubule function .

Action Environment

The action, efficacy, and stability of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the ionization state of the compound, potentially influencing its cellular uptake and interaction with its targets. Additionally, the presence of other drugs or substances can affect its metabolism and excretion, thereby influencing its efficacy and potential for side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a series of reactions including oxidation and substitution to form the desired intermediate.

    Cyclization and Thia-Diazatricyclo Formation: The intermediate is then subjected to cyclization reactions under specific conditions, often involving catalysts and solvents such as acetic acid or dichloromethane.

    Final Conjugation and Purification: The final step involves the conjugation of the trimethoxyphenyl group with the thia-diazatricyclo structure, followed by purification using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: The trimethoxyphenyl group can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Forms: Compounds with fewer double bonds or altered ring structures.

    Substituted Products: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.

    Combretastatin: A potent microtubule targeting agent with structural similarities.

Uniqueness

11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8-tetraen-13-one stands out due to its unique thia-diazatricyclo structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-14-8-11(9-15(24-2)18(14)25-3)16-10-17(22)21-13-7-5-4-6-12(13)20-19(21)26-16/h4-9,16H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLWFCCWCKEZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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